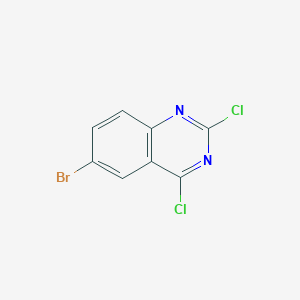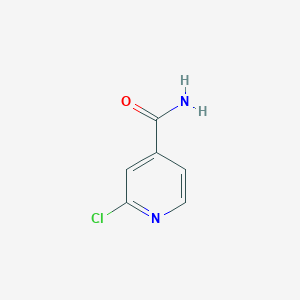
2-氯异烟酰胺
描述
2-Chloroisonicotinamide is a useful research compound. Its molecular formula is C6H5ClN2O and its molecular weight is 156.57 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Chloroisonicotinamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Chloroisonicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloroisonicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
1. 诱导植物系统获得抗性 (SAR) 2-氯异烟酰胺,也称为 N-氰甲基-2-氯异烟酰胺 (NCI),已被鉴定为植物物种中有效的 SAR 诱导剂 . SAR 是植物中强大的先天免疫系统,对多种病原体有效 . NCI 诱导烟草和水稻中广泛的抗病性,并在不积累水杨酸 (SA) 的情况下诱导烟草中 SAR 标志基因的表达 .
2. 增强水稻和烟草的抗病性 NCI 被发现可以诱导水稻和烟草中广泛的抗病性 . NCI 灌根应用可诱导烟草和水稻中广泛的抗病性,更具体地说,可诱导烟草中 PR 基因的表达 .
诱导防御基因表达
NCI 被发现可以诱导防御基因表达和抗性,在各种防御信号通路中存在缺陷的拟南芥突变体中也存在这种现象 . 用 NCI 处理的野生型拟南芥表现出几种病原相关基因表达增加,以及对细菌病原体丁香假单胞菌 pv. 番茄 DC3000 .
4. 抑制稻瘟病菌菌丝体生长 NCI 在使用颗粒状 NCI 处理的水稻植株中,通过水稻鞘接种试验,显着抑制了稻瘟病菌菌丝体的生长oryzae
属性
IUPAC Name |
2-chloropyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c7-5-3-4(6(8)10)1-2-9-5/h1-3H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMJOLRJLACBRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384134 | |
| Record name | 2-Chloroisonicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100859-84-5 | |
| Record name | 2-Chloroisonicotinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100859845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloroisonicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloroisonicotinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Chloroisonicotinamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6MVJ56LTL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 2-chloroisonicotinamide derivatives interact with plants to induce disease resistance?
A1: Unlike traditional fungicides that directly target pathogens, 2-chloroisonicotinamides like N-cyanomethyl-2-chloroisonicotinamide (NCI) and N-phenylsulfonyl-2-chloroisonicotinamide (NPSI) activate the plant's own defense mechanisms. [, , , , ] These compounds trigger Systemic Acquired Resistance (SAR), a potent innate immunity system in plants, leading to broad-spectrum disease resistance. [, ] While the exact interaction mechanism remains unclear, research suggests that NCI acts independently of ethylene and jasmonic acid, stimulating the pathway between salicylic acid (SA) accumulation and NPR1, a key regulator of SAR. [] Notably, NCI induces SAR without increasing SA levels, unlike many other SAR activators. [, ]
Q2: What are some of the observed effects of 2-chloroisonicotinamides on plant physiology related to disease resistance?
A2: Treatment with NCI has been shown to enhance several defense-related responses in rice plants:
- Increased enzyme activity: NCI application leads to increased activity of enzymes like lipoxygenase, phenylalanine ammonia-lyase (PAL), and peroxidase upon P. oryzae inoculation. [, ] These enzymes play crucial roles in plant defense by producing antimicrobial compounds and strengthening cell walls.
- Enhanced lignification: NCI-treated rice plants exhibited a higher degree of cell wall lignification compared to untreated plants. [] Lignin deposition strengthens cell walls, creating a physical barrier against pathogen invasion.
- Augmented PAL activity: In cultured rice cells, NCI pretreatment amplified the BFHC (Blast-Fungus Hyphal Component)-induced increase in PAL activity. [] This suggests NCI primes the plant cells for a faster and stronger defense response upon pathogen detection.
Q3: Are there any known structural activity relationships for 2-chloroisonicotinamides concerning their ability to induce disease resistance?
A3: While detailed SAR studies are limited, research indicates that the substituent at the N position of the 2-chloroisonicotinamide core significantly impacts the activity. [] Among various derivatives tested, N-methyl-2-chloroisonicotinamide, N-cyanomethyl-2-chloroisonicotinamide (NCI), and N-propargyl-2-chloroisonicotinamide exhibited higher anti-blast activity compared to others, with NCI emerging as the most promising candidate. [] This suggests that specific structural features at this position are crucial for the compound's interaction with plant targets and subsequent activation of defense responses.
Q4: What are the potential benefits of using plant activators like 2-chloroisonicotinamides for disease control compared to traditional fungicides?
A4: Plant activators offer several potential advantages over conventional fungicides:
- Broad-spectrum resistance: By triggering the plant's innate immune system, they can provide resistance against a wider range of pathogens compared to fungicides with single-target modes of action. [, ]
- Lower resistance development risk: Pathogens are less likely to develop resistance against plant activators as these compounds do not directly target the pathogen itself. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


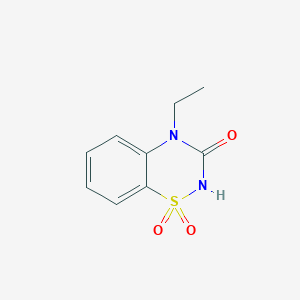
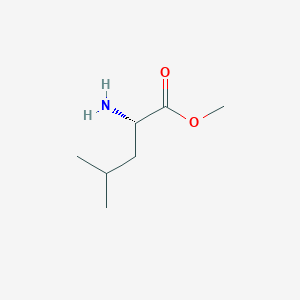
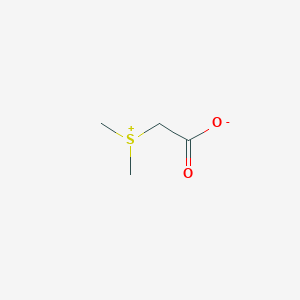
![Methyl (2-aminobenzo[d]thiazol-6-yl)carbamate](/img/structure/B10349.png)
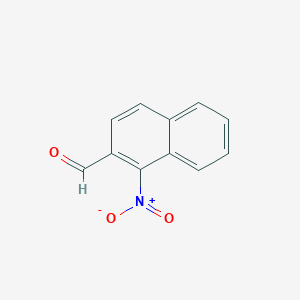
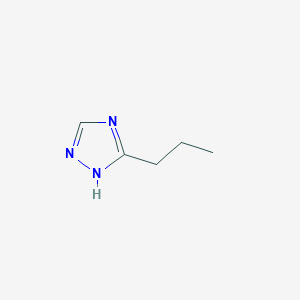
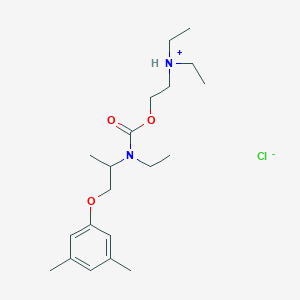

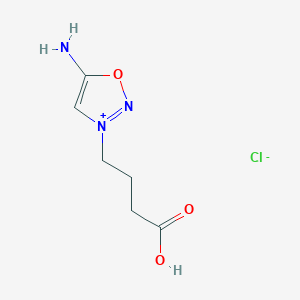


![1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide](/img/structure/B10371.png)

